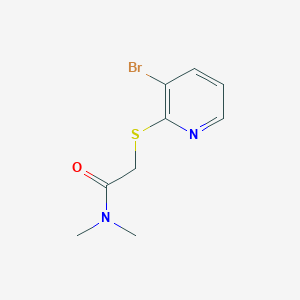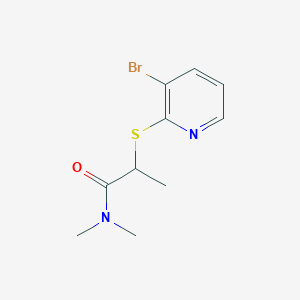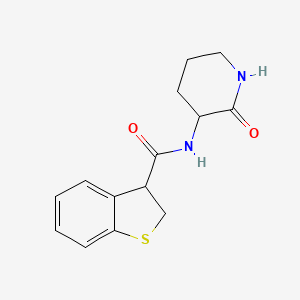![molecular formula C11H23NO3S B7594007 N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide, also known as BOTSA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has also been used in the development of new drugs and as a tool for studying protein-protein interactions.
Mécanisme D'action
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is believed to act by inhibiting the activity of certain enzymes, specifically, the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor CREB. This interaction plays a crucial role in a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide has been shown to have a low toxicity profile, making it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying protein-protein interactions. However, one limitation of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide is its relatively complex synthesis process, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research involving N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide. One potential area of study is the development of new drugs based on N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide and its potential applications in other fields, such as the development of new antibiotics. Finally, studies on the toxicity and safety of N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide are necessary to determine its potential use in clinical settings.
Méthodes De Synthèse
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of tert-butyl bromoacetate with an amine, followed by the reaction with sodium methanesulfonate. The final product is obtained through a purification process using chromatography.
Propriétés
IUPAC Name |
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,3)10-9(6-5-7-15-10)8-12-16(4,13)14/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXUHZUBOOJHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(CCCO1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)